molecular formula C8H8F2N2O B1444295 3,5-Difluoropyridine-2-carboxylic acid dimethylamide CAS No. 1245215-73-9

3,5-Difluoropyridine-2-carboxylic acid dimethylamide

Cat. No.: B1444295
CAS No.: 1245215-73-9
M. Wt: 186.16 g/mol
InChI Key: QXMDPBLENIWLIJ-UHFFFAOYSA-N
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Description

3,5-Difluoropyridine-2-carboxylic acid dimethylamide is an organic compound with the molecular formula C7H7F2N2O It is a derivative of pyridine, where two fluorine atoms are substituted at the 3rd and 5th positions, and a carboxylic acid group is converted to a dimethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoropyridine-2-carboxylic acid dimethylamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-Difluoropyridine-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid group is converted to a dimethylamide group using reagents such as dimethylamine and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoropyridine-2-carboxylic acid dimethylamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3,5-Difluoropyridine-2-carboxylic acid dimethylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,5-Difluoropyridine-2-carboxylic acid dimethylamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The dimethylamide group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoropyridine-2-carboxylic acid
  • 3,5-Difluoropyridine-2-carbonitrile
  • 2,3-Difluoropyridine

Uniqueness

3,5-Difluoropyridine-2-carboxylic acid dimethylamide is unique due to the presence of both fluorine atoms and the dimethylamide group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-difluoro-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-12(2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMDPBLENIWLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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